VEGFR-2 Kinase Inhibition: Head-to-Head Analog Comparison with Sorafenib
The direct structural analog N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, which shares the identical N1-butyl-oxoindolin-3-ylidene core with the target compound but replaces the furan-2-carbohydrazide terminus with a 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide group, inhibited VEGFR-2 with an IC50 of 0.33 µM versus sorafenib's IC50 of 0.09 µM in a cell-free kinase assay [1]. This establishes that the N1-butyl-indolinone core confers inherent VEGFR-2 engagement capacity, with the target compound's furan-acyl terminus expected to modulate selectivity versus the imidazothiazole analog. Both compounds fall within the sub-micromolar range, demonstrating tractable VEGFR-2 pharmacology distinct from N1-unsubstituted congeners [2].
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.33 µM (for the N1-butyl analog; target compound shares identical N1-butyl-oxoindolin core, differing only in acyl-hydrazone terminus) |
| Comparator Or Baseline | Sorafenib IC50 = 0.09 µM |
| Quantified Difference | 3.7-fold less potent than sorafenib; sub-µM activity confirmed |
| Conditions | Cell-free VEGFR-2 kinase inhibition assay |
Why This Matters
Confirms that the N1-butyl-oxoindolin-3-ylidene core confers intrinsic VEGFR-2 inhibitory capacity, positioning the target compound as a differentiated starting point for anti-angiogenic probe development distinct from classical oxindole VEGFR-2 inhibitor chemotypes.
- [1] Alshaye NA, et al. Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals (Basel). 2024. doi: 10.3390/ph17020160. View Source
- [2] Liang Z, Zhang D, Ai J, Chen K, Chen L, Wang H, Kong X, Zheng M, Liu H, Luo C, Geng M, Jiang H. Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase. Bioorg Med Chem Lett. 2011 Jun 15;21(12):3749-54. doi: 10.1016/j.bmcl.2011.04.071. View Source
